molecular formula C24H23FN4O4S2 B11369402 2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide

2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide

Cat. No.: B11369402
M. Wt: 514.6 g/mol
InChI Key: VKBBRPSJSGIRRY-UHFFFAOYSA-N
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Description

2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes ethane sulfonyl, fluorophenyl, furan, and thiophene groups

Preparation Methods

The synthesis of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethane sulfonyl, fluorophenyl, furan, and thiophene groups through various chemical reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

This detailed article provides a comprehensive overview of 2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23FN4O4S2

Molecular Weight

514.6 g/mol

IUPAC Name

2-ethylsulfonyl-N-(2-fluorophenyl)-5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C24H23FN4O4S2/c1-3-35(31,32)24-26-13-20(22(28-24)23(30)27-19-9-5-4-8-18(19)25)29(14-17-7-6-11-33-17)15-21-16(2)10-12-34-21/h4-13H,3,14-15H2,1-2H3,(H,27,30)

InChI Key

VKBBRPSJSGIRRY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CO3)CC4=C(C=CS4)C

Origin of Product

United States

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